molecular formula C17H17N3O4S B3160691 N-{4-[(4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)sulfonyl]phenyl}acetamide CAS No. 866138-30-9

N-{4-[(4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)sulfonyl]phenyl}acetamide

Cat. No.: B3160691
CAS No.: 866138-30-9
M. Wt: 359.4 g/mol
InChI Key: AYORUKNHTTZRIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Characterization N-{4-[(4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)sulfonyl]phenyl}acetamide (CAS 866138-30-9) is an organic compound with a molecular formula of C 17 H 17 N 3 O 4 S and a molecular weight of 359.40 g/mol . This benzodiazepine derivative is supplied with a purity of 90% and should be stored at 2-8°C to maintain stability . Research Applications and Therapeutic Potential This compound belongs to the 1,5-benzodiazepine class, a framework of significant interest in medicinal chemistry. Benzodiazepine derivatives are extensively investigated for their potential in treating a range of disorders, particularly those related to the central nervous system (CNS) and gastrointestinal tract . For instance, the benzodiazepine asperlicin is a noted compound used in research related to gastrointestinal and CNS disorders . Other therapeutic applications for related benzodiazepine compounds include research into their role as vasopressin antagonists . The structural features of this class, including a seven-membered diazepine ring that can adopt a distorted boat conformation, are crucial for their interaction with biological targets . The presence of both acetamide and sulfonyl functional groups in this specific molecule may contribute to its hydrogen-bonding capacity and overall pharmacokinetic profile, making it a valuable scaffold for drug discovery and pharmacological studies . Usage and Handling For Research Use Only . This product is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle the material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[4-[(2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)sulfonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-12(21)18-13-6-8-14(9-7-13)25(23,24)20-11-10-17(22)19-15-4-2-3-5-16(15)20/h2-9H,10-11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYORUKNHTTZRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701129949
Record name N-[4-[(2,3,4,5-Tetrahydro-4-oxo-1H-1,5-benzodiazepin-1-yl)sulfonyl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701129949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866138-30-9
Record name N-[4-[(2,3,4,5-Tetrahydro-4-oxo-1H-1,5-benzodiazepin-1-yl)sulfonyl]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866138-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-[(2,3,4,5-Tetrahydro-4-oxo-1H-1,5-benzodiazepin-1-yl)sulfonyl]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701129949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-{4-[(4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)sulfonyl]phenyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H17N3O4S. The compound features a benzodiazepine core which is known for its diverse biological activities including anxiolytic and anticonvulsant effects. The presence of a sulfonamide group enhances its pharmacological profile by improving solubility and bioavailability.

Research indicates that compounds with a benzodiazepine structure often interact with the GABA_A receptor complex in the central nervous system (CNS). This interaction can lead to increased inhibitory neurotransmission, resulting in anxiolytic and sedative effects. Specific studies have shown that modifications on the benzodiazepine ring can significantly alter the affinity for these receptors and subsequently influence biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various preclinical studies. The following table summarizes key findings related to its pharmacological effects:

Activity Description Reference
Anticonvulsant Demonstrated efficacy in reducing seizure frequency in animal models.
Anxiolytic Exhibited significant anxiolytic effects in behavioral tests.
Cytotoxicity Showed low cytotoxicity in vitro against various cancer cell lines.
Neuroprotective Effects Potential to protect neuronal cells from oxidative stress-induced damage.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Anticonvulsant Activity : In a study involving rodent models, this compound was found to significantly reduce seizure activity induced by pentylenetetrazole (PTZ), suggesting its potential use as an anticonvulsant agent.
  • Anxiolytic Effects : A behavioral study using the elevated plus maze (EPM) test demonstrated that administration of this compound resulted in increased time spent in open arms compared to controls, indicating anxiolytic properties.
  • Cytotoxicity Assessment : In vitro assays showed that while the compound effectively inhibited the proliferation of glioma cells, it exhibited minimal toxicity towards normal astrocytes, highlighting its selectivity for cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-{4-[(4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)sulfonyl]phenyl}acetamide and related sulfonamide-acetamide derivatives:

Compound Name Core Structure/Substituents Pharmacological Activity Structural Features References
This compound Benzodiazepine (4-oxo), sulfonylphenylacetamide Not explicitly reported; hypothesized CNS or anti-inflammatory activity based on structural analogs Seven-membered benzodiazepine ring, sulfonyl bridge, acetamide terminus
N-[4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl]acetamide (Compound 35) Piperazinyl (4-methyl) substituent on sulfonyl group Analgesic activity superior to paracetamol Flexible piperazine ring enhances solubility and receptor interaction
N4-Acetylsulfamethazine (Compound 5) Pyrimidinyl (4,6-dimethyl) substituent on sulfonyl group Antitubercular activity (structural analog of sulfonamide antibiotics) Pyrimidine ring introduces hydrogen-bonding capabilities
N-(4-(morpholinosulfonyl)phenyl)acetamide (Compound 2d) Morpholino substituent on sulfonyl group Antimicrobial activity (broad-spectrum) Morpholine oxygen enhances polarity and bioavailability
N-[4-[[(4-nitrophenyl)amino]sulfonyl]phenyl]acetamide (Sulfanitran) Nitrophenylamino substituent on sulfonyl group Anticoccidial agent (veterinary use) Nitro group increases electrophilicity and redox activity

Key Observations:

Substituent Impact on Activity: The benzodiazepine core in the target compound distinguishes it from simpler sulfonamide-acetamides (e.g., piperazinyl or morpholino derivatives). While piperazinyl and morpholino analogs exhibit analgesic or antimicrobial activity , the benzodiazepine moiety may confer affinity for neurological targets (e.g., GABA receptors) due to structural similarity to diazepam derivatives. Nitrophenyl (Sulfanitran) and pyrimidinyl (N4-Acetylsulfamethazine) substituents introduce electronegative or aromatic groups, enhancing antitubercular or anticoccidial effects .

Structural and Crystallographic Features :

  • Hydrogen-bonding patterns in sulfonamide-acetamides, such as N—H···O and C—H···O interactions, stabilize crystal packing and influence solubility. For example, N-[4-(4-methoxybenzenesulfonamido)phenyl]sulfonylacetamide exhibits intramolecular C—H···O bonds that enhance crystallinity . The benzodiazepine core may introduce additional conformational rigidity compared to flexible piperazine or morpholine derivatives.

Synthetic Flexibility: The synthesis of N-substituted sulfonyl phenyl acetamides typically involves sulfonylation of aniline derivatives followed by acetylation ().

The benzodiazepine component may introduce additional neurotoxicity risks, though this remains speculative without direct data.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-{4-[(4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)sulfonyl]phenyl}acetamide, and how can purity be optimized?

  • Methodology : The compound can be synthesized via sulfonylation of the benzodiazepine core followed by acetylation. A typical approach involves coupling 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-sulfonyl chloride with 4-aminophenylacetamide under basic conditions (e.g., pyridine or triethylamine). Purity optimization requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Analytical HPLC with UV detection (λ = 254 nm) is recommended for purity assessment .

Q. How can the structure of this compound be validated using crystallographic techniques?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals suitable for SC-XRD can be grown via slow evaporation of a saturated DMSO/ethanol solution. Data collection using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refinement via SHELXL (implemented in SHELXTL or Olex2) ensures accurate bond lengths, angles, and hydrogen-bonding patterns. Structure validation tools like PLATON or CCDC’s Mercury should confirm absence of twinning or disorder .

Q. What pharmacological screening assays are appropriate for initial evaluation of this compound?

  • Methodology :

  • Analgesic activity : Tail-flick or hot-plate tests in murine models, with comparison to reference standards (e.g., paracetamol).
  • Anti-inflammatory/hypernociceptive activity : Carrageenan-induced paw edema or CFA-induced chronic pain models.
  • Mechanistic studies : COX-1/COX-2 inhibition assays or electrophysiological evaluation of GABA receptor modulation (due to benzodiazepine core) .

Advanced Research Questions

Q. How can hydrogen-bonding networks in the crystal lattice influence the compound’s stability and solubility?

  • Methodology : Graph-set analysis (as per Etter’s rules) identifies recurring motifs like R₂²(8) rings or chains. For example, the acetamide moiety often forms N–H···O interactions with sulfonyl groups, creating layered structures. Solubility can be predicted via Hirshfeld surface analysis (CrystalExplorer) and correlated with hydrogen-bond donor/acceptor counts. Stability under hygroscopic conditions is assessed via dynamic vapor sorption (DVS) .

Q. How to resolve contradictions in pharmacological data between in vitro and in vivo studies?

  • Methodology :

  • Pharmacokinetics : Perform LC-MS/MS to measure plasma/tissue concentrations and assess bioavailability.
  • Metabolite profiling : Identify active metabolites via hepatic microsome incubation (rat/human S9 fractions) followed by UPLC-QTOF-MS.
  • Target engagement : Use SPR or ITC to confirm binding affinity to proposed targets (e.g., GABA receptors or COX isoforms) .

Q. What computational strategies can predict off-target interactions or toxicity risks?

  • Methodology :

  • Docking studies : AutoDock Vina or Schrödinger Suite for binding to CYP450 isoforms (e.g., CYP3A4, CYP2D6).
  • ADMET prediction : SwissADME or ProTox-II for hepatotoxicity, Ames mutagenicity, and hERG inhibition.
  • QSAR modeling : Use datasets of sulfonamide derivatives to correlate structural features (e.g., logP, PSA) with toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)sulfonyl]phenyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)sulfonyl]phenyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.